![molecular formula C15H15N3O2S2 B2970847 2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021039-88-2](/img/structure/B2970847.png)
2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the Pd-catalyzed coupling reaction, specifically the Sonogashira coupling reaction. In a recent study, a novel alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene , was synthesized and tested for Sonogashira coupling with various iodoaryl compounds. This terminal alkyne serves as a potential precursor for the synthesis of active organic molecules .
Scientific Research Applications
Antibacterial and Antifungal Activity
Thiazolo[3,2-a]pyrimidine derivatives have been noted for their significant antibacterial and antifungal properties. This suggests that the compound could be explored for use in treating bacterial and fungal infections .
Anticancer Activity
These derivatives have shown high antitumor activities. They could be used in chemotherapy for various cancers such as leukemia, lung cancer, and melanoma .
Anti-inflammatory Activity
Due to their anti-inflammatory properties, thiazolo[3,2-a]pyrimidine derivatives may be useful in the development of anti-inflammatory drugs .
Inhibition of Corrosion
Non-therapeutic uses include the inhibition of mild steel corrosion, which could make the compound valuable in industrial applications to protect metals from degradation .
Development of Pigments and Sensitizers
Dimeric thiazolo[3,2-a]pyrimidinones have been proposed for the development of pigments and sensitizers in solar cells, indicating potential use in materials science .
Molecular Switches
These compounds have been suggested for use in developing molecular switches, which are essential components in molecular electronics .
properties
IUPAC Name |
2-thiophen-2-yl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-8-13(17-12(19)7-11-5-4-6-21-11)14(20)18-9(2)10(3)22-15(18)16-8/h4-6H,7H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQUPKOBHKQOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
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